molecular formula C11H9NO2 B1313560 4-(3-Oxobutanoyl)benzonitrile CAS No. 62585-03-9

4-(3-Oxobutanoyl)benzonitrile

Cat. No. B1313560
CAS RN: 62585-03-9
M. Wt: 187.19 g/mol
InChI Key: XPPYFHIHQNTNHM-UHFFFAOYSA-N
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Description

“4-(3-Oxobutanoyl)benzonitrile” is a chemical compound with the CAS Number: 62585-03-9 and a molecular weight of 187.2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The linear formula for “4-(3-Oxobutanoyl)benzonitrile” is C11H9NO2 . Detailed molecular structure analysis such as NMR, HPLC, LC-MS, UPLC & more can be found in the documents related to this compound .


Physical And Chemical Properties Analysis

“4-(3-Oxobutanoyl)benzonitrile” is a solid at room temperature . It has a molecular weight of 187.2 . More detailed physical and chemical properties such as density, melting point, boiling point, etc., would require additional research.

Scientific Research Applications

Electrolyte Additives in Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile (4-TB), a derivative of benzonitrile, has been used as a novel electrolyte additive for high voltage lithium ion batteries. It significantly improves the cyclic stability of lithium nickel manganese oxide cathodes. This additive enhances initial capacity and maintains a high capacity retention rate after numerous charge-discharge cycles (Huang et al., 2014).

Corrosion Inhibition

Benzonitrile derivatives like PANB and APAB have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit excellent corrosion inhibition properties, with PANB showing superior performance. They behave as mixed-type inhibitors, effectively protecting mild steel surfaces (Chaouiki et al., 2018).

Pharmaceuticals and Dermatological Applications

A specific benzonitrile derivative, PF-998425, has been developed as a nonsteroidal androgen receptor antagonist for dermatological applications. It's designed for sebum control and treatment of androgenetic alopecia, demonstrating potency, selectivity, and in vivo activity, with reduced potential for systemic side effects (Li et al., 2008).

Charge Transfer Studies in Photochemistry

4-(Dimethylamino)benzonitrile (DMABN) has been a subject of study in photoinduced charge transfer processes. Understanding the detailed microscopic mechanisms of the charge transfer in DMABN, especially in the context of its excited electronic states and intramolecular processes, is critical in the field of photochemistry (Rhinehart et al., 2012).

Catalysis and Chemical Synthesis

Benzonitriles are integral in various synthetic processes. For instance, N-Heterocyclic Carbene-Catalyzed assembly methods have been developed for synthesizing benzonitrile frameworks, showcasing their importance in organic synthesis and chemical industry (Jia & Wang, 2016).

Environmental Degradation Studies

Studies on the fungal degradation of aromatic nitriles, such as benzonitrile, have been conducted to understand their environmental impact. Enzymatic processes involved in the conversion of benzonitrile into other compounds, like benzoate, highlight the role of microorganisms in the biodegradation of nitrilic compounds in the environment (Harper, 1977).

Safety And Hazards

The safety information for “4-(3-Oxobutanoyl)benzonitrile” indicates that it has a GHS07 pictogram and the signal word is “Warning”. The hazard statement is H302, which means it’s harmful if swallowed . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

4-(3-oxobutanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8(13)6-11(14)10-4-2-9(7-12)3-5-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPYFHIHQNTNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491880
Record name 4-(3-Oxobutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Oxobutanoyl)benzonitrile

CAS RN

62585-03-9
Record name 4-(3-Oxobutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Taeuscher, D Weiss, R Beckert, H Goerls - Synthesis, 2010 - thieme-connect.com
A series of highly substituted 4-hydroxy-1, 3-thiazoles was synthesised in two different ways. Whereas their anions display strong fluorescence in the bathochromic part of the visible …
Number of citations: 27 www.thieme-connect.com
S Korsager, DU Nielsen, RH Taaning… - … A European Journal, 2013 - Wiley Online Library
Man up your magnesium! By employing a MgCl 2/Et 3 N system, aryl diketones can be generated from the Pd-catalyzed carbonylative α-arylation of acetylacetone with aryl bromides (…

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